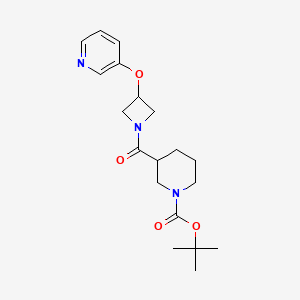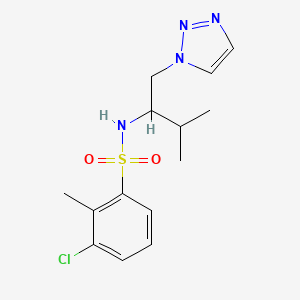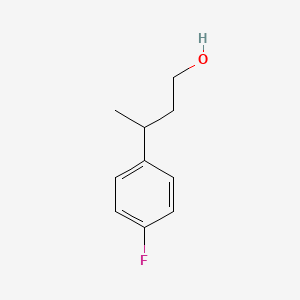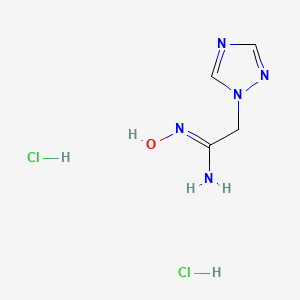![molecular formula C28H23FN2O2 B2555008 13-(2-フルオロベンジル)-8,11-ジメトキシ-6,13-ジヒドロ-5H-インドロ[3,2-c]アクリジン CAS No. 860787-08-2](/img/structure/B2555008.png)
13-(2-フルオロベンジル)-8,11-ジメトキシ-6,13-ジヒドロ-5H-インドロ[3,2-c]アクリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine derivatives are a class of compounds that have been extensively researched as potential anti-cancer drugs . They are known for their high cytotoxic activity . These properties of acridines are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .
Molecular Structure Analysis
Acridine derivatives are characterized by a planar ring structure that allows them to act as DNA intercalators . This means they can insert themselves between the base pairs of the DNA double helix, which can interfere with the function of the DNA.Chemical Reactions Analysis
The chemical reactions involving acridine derivatives can be complex and varied, depending on the specific compound and the conditions .科学的研究の応用
蛍光プローブ
アクリジン誘導体は、細胞極性変化の動的モニタリングのための蛍光プローブを作成するために使用されてきました . これらのプローブは、細胞代謝における重要なパラメータである極性と粘度の変化に敏感です .
細胞イメージング
これらのアクリジン誘導体をベースにした蛍光プローブは、その優れた光安定性のためにHeLa細胞イメージング実験で使用されてきました . たとえば、あるプローブは脂質滴を特定することができ、他のプローブはリソソームを染色することができます .
治療薬
アクリジン誘導体は、癌、アルツハイマー病、細菌感染症および原虫感染症など、幅広い障害に対する潜在的な治療薬として精力的に研究されてきました .
DNAインターカレーション
アクリジンの作用機序は、主にDNAインターカレーションであり、DNAおよび関連酵素を含む生物学的プロセスに影響を与えます . この特性により、アクリジン誘導体は癌治療に役立ちます .
発光材料
アクリジン誘導体は、発光材料の開発に使用されてきました . たとえば、ジメチルアクリジン(DMAc)およびカルバゾール(Cz)ドナーを使用して、新規のアクリジン-カルバゾールハイブリッドドナーが合成されました .
有機エレクトロニクスと光物理学
有機エレクトロニクス、光物理学、材料科学、および生物科学における幅広い用途により、アクリジン誘導体は広く使用されています .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
13-[(2-fluorophenyl)methyl]-8,11-dimethoxy-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O2/c1-32-24-13-14-25(33-2)27-21(24)15-17-11-12-20-19-8-4-6-10-23(19)31(28(20)26(17)30-27)16-18-7-3-5-9-22(18)29/h3-10,13-15H,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSBOITVUOPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2554931.png)

![2-[4-(6-chloropyridine-2-carbonyl)-1,4-diazepan-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2554935.png)
![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2554940.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)

![Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2554945.png)


![2,4-dimethyl-N-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2554948.png)